4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide
Description
4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a tert-butyl group, a hydroxynaphthalenyl moiety, and a benzenesulfonamide structure
Properties
IUPAC Name |
4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-21(2,3)16-9-11-17(12-10-16)27(25,26)23-22-14-19-18-7-5-4-6-15(18)8-13-20(19)24/h4-14,23-24H,1-3H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNATXTYGJKODD-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 2-hydroxynaphthaldehyde with 4-tert-butylbenzenesulfonamide in the presence of an acid catalyst to form the Schiff base.
Purification: The resulting Schiff base is purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalenyl moiety can be oxidized to form corresponding quinones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]benzenesulfonamide
- 4-tert-butyl-N-[(E)-[1-[(2-chlorophenyl)methyl]indol-3-yl]methylideneamino]benzenesulfonamide
Uniqueness
4-tert-butyl-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzenesulfonamide is unique due to the presence of the hydroxynaphthalenyl moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
